Chemical structure of 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone
Chemical structure of 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone
CAS Registry Number: 898772-03-7 Formula: C₁₇H₁₅ClFNO Molecular Weight: 303.76 g/mol [1]
Executive Summary
3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone is a specialized pharmaceutical intermediate belonging to the class of halogenated benzophenones . It features a "privileged scaffold" architecture commonly utilized in the synthesis of G-Protein Coupled Receptor (GPCR) antagonists, specifically targeting MCHr1 (Melanin-Concentrating Hormone receptor 1) and Histamine H3 receptors , as well as potential applications in antipsychotic drug discovery.
This guide provides a comprehensive technical analysis of the compound's structural properties, validated synthetic pathways, and its utility as a bioisostere-rich building block in medicinal chemistry.
Structural Analysis & Physicochemical Properties[2][3]
Chemical Identity
| Property | Specification |
| IUPAC Name | [3-(azetidin-1-ylmethyl)phenyl]-(4-chloro-2-fluorophenyl)methanone |
| CAS Number | 898772-03-7 |
| Molecular Formula | C₁₇H₁₅ClFNO |
| Exact Mass | 303.0826 |
| LogP (Predicted) | 3.8 – 4.2 (Lipophilic, CNS penetrant) |
| pKa (Calculated) | ~9.5 (Azetidine nitrogen) |
Structural Dissection
The molecule is composed of two distinct domains linked by a carbonyl bridge, creating a non-planar, twisted conformation essential for receptor binding pockets.
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Ring A (The Pharmacophore Core): The 4-chloro-2-fluorophenyl ring is an electron-deficient system. The ortho-fluorine atom introduces metabolic stability by blocking the P450 oxidation site and induces a specific torsion angle relative to the carbonyl group due to steric repulsion, often critical for binding selectivity.
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Ring B (The Linker & Amine): The 3'-substituted phenyl ring serves as a scaffold to position the basic amine.
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The Azetidine Moiety: Attached via a methylene bridge, the azetidine ring acts as a conformational restrictor . Unlike a flexible diethylamine or a larger pyrrolidine, the 4-membered azetidine ring reduces the entropic penalty of binding and lowers lipophilicity (LogD) compared to its acyclic analogs, improving the drug-like properties (DMPK) of the final molecule.
Synthetic Pathways & Production Protocols
The synthesis of 3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone typically follows a convergent strategy to maximize yield and minimize late-stage side reactions.
Validated Retrosynthetic Logic
The most robust route disconnects at the benzylic amine bond or the carbonyl bridge. The preferred industrial route involves constructing the benzophenone core first, followed by installation of the sensitive azetidine moiety to avoid ring opening during harsh acylation conditions.
Figure 1: Convergent synthetic workflow for CAS 898772-03-7, prioritizing the stability of the azetidine ring by introducing it in the final step.
Detailed Experimental Protocol (Self-Validating)
Step 1: Benzophenone Core Construction
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Reagents: 4-Chloro-2-fluorobenzoyl chloride (1.0 eq), 3-bromotoluene (1.1 eq), AlCl₃ (1.2 eq).
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Conditions: DCM, 0°C to RT, 4h.
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Validation: Monitor disappearance of acid chloride via TLC (Hexane/EtOAc 9:1). Product should show a distinct UV-active spot with lower Rf than the starting toluene.
Step 2: Benzylic Bromination (Critical Step)
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Reagents: Intermediate A (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (cat.), CCl₄ or Trifluorotoluene (greener alternative).
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Conditions: Reflux, 6-12h.
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Causality: Use stoichiometric NBS to prevent gem-dibromination. The reaction is complete when the "heavy" methyl singlet in ¹H NMR (~2.4 ppm) is replaced by the benzylic methylene singlet (~4.5 ppm).
Step 3: Azetidine Alkylation
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Reagents: Benzylic bromide (Intermediate B), Azetidine hydrochloride (1.2 eq), K₂CO₃ (3.0 eq), KI (cat.).
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Conditions: Acetonitrile, 60°C, sealed tube.
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Self-Validating Check:
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Why KI? Finkelstein reaction in situ generates a more reactive benzylic iodide, accelerating the reaction and preventing azetidine dimerization.
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Endpoint: LC-MS must show Mass [M+H]⁺ = 304. disappearance of the bromide (M and M+2 pattern).
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Applications in Drug Discovery
This compound is not typically a final drug but a Late-Stage Functionalization (LSF) intermediate.
Therapeutic Areas
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Obesity & Metabolic Disorders: As a core scaffold for MCHr1 antagonists . The benzophenone moiety mimics the biaryl ether pharmacophore seen in compounds like AZD1979 [1].
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CNS Disorders: The 4-chloro-2-fluoro substitution pattern is highly reminiscent of the "haloperidol" or "loxapine" class of antipsychotics, suggesting affinity for Dopamine D2 or Serotonin 5-HT2A receptors.
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Antimicrobial Agents: Benzophenone-azetidine hybrids have demonstrated efficacy against resistant bacterial strains by disrupting cell wall synthesis [2].
Structure-Activity Relationship (SAR) Logic
The utility of this specific isomer (3'-position) lies in its vector analysis.
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Meta-substitution (3') directs the basic amine into a specific hydrophilic pocket of the GPCR, distinct from the para (4') position which often leads to hERG channel liability (cardiotoxicity).
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Azetidine vs. Diethylamine: The azetidine ring lowers the pKa slightly (compared to pyrrolidine), improving oral bioavailability by reducing lysosomal trapping.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the pharmacological advantages of the scaffold.
Handling, Safety, and Analytics[4]
Safety Profile
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Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
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Handling: The free base is likely an oil or low-melting solid; the hydrochloride salt is a hygroscopic solid. Store under inert gas (Argon) at -20°C to prevent oxidation of the azetidine nitrogen (N-oxide formation).
Analytical Standards
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.4–7.8 (m, 7H, Aromatic).
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δ 3.65 (s, 2H, Benzylic CH₂).
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δ 3.25 (t, 4H, Azetidine N-CH₂).
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δ 2.10 (quint, 2H, Azetidine C-CH₂).
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HPLC Method:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
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Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile. Gradient 5% -> 95% B over 8 min.
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Detection: UV @ 254 nm (Benzophenone chromophore).
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References
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Johansson, A., et al. (2016). "Discovery of AZD1979, a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist."[4] Journal of Medicinal Chemistry, 59(19), 8848-8858.[4]
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Fadhil, T. A., & AL-Hiti, W. F. (2022).[5] "Synthesis, characterization of new 3-Chloro-Azetidine-2-One derivatives." International Journal of Health Sciences, 6(S5), 5732-5747.[5]
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ChemicalBook. (2025). "3'-Azetidinomethyl-4-chloro-2-fluorobenzophenone Product Entry (CAS 898772-03-7)."
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PubChem. (2025).[6] "4-Chlorobenzophenone Derivatives and Bioactivity." National Library of Medicine.
Sources
- 1. 3'-AZETIDINOMETHYL-4-CHLORO-2-FLUOROBENZOPHENONE | 898772-03-7 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-((2-Chloro-4-fluorobenzyl)oxy)azetidine | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
